molecular formula C23H23N5O2S B2356571 N-(2-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896316-79-3

N-(2-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2356571
CAS No.: 896316-79-3
M. Wt: 433.53
InChI Key: NXERSKJKYKVIJW-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 5, a 1H-pyrrol-1-yl group at position 4, and a sulfanyl-linked acetamide moiety at position 2. The acetamide group is further substituted with a 2-ethylphenyl chain. The 2-methoxyphenyl and pyrrole substituents may enhance solubility and target-binding affinity, while the ethylphenyl group could influence lipophilicity and metabolic stability.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-3-17-10-4-6-12-19(17)24-21(29)16-31-23-26-25-22(28(23)27-14-8-9-15-27)18-11-5-7-13-20(18)30-2/h4-15H,3,16H2,1-2H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXERSKJKYKVIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula. Its molecular formula is C19H22N4O2SC_{19}H_{22}N_4O_2S with a molecular weight of 370.47 g/mol. The structure includes a triazole ring and a pyrrole moiety, which are significant for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the triazole ring suggests potential inhibition of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory processes.
  • Anticancer Activity : Preliminary studies have shown that similar compounds with triazole and pyrrole structures exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting cell migration .
  • Receptor Modulation : The compound may interact with specific receptors, potentially influencing pathways related to dopamine signaling or other neurotransmitter systems, given the presence of the pyrrole structure .

Anticancer Activity

A study assessing the anticancer properties of related compounds indicated that those with similar structural features exhibited significant cytotoxicity against human cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Example AHeLa0.06
Example BSUIT-20.07
Example CHepG20.05

This data suggests that this compound may similarly exhibit potent anticancer activity.

Inhibition Studies

The compound's inhibitory effects on specific enzymes were evaluated using various assays:

EnzymeInhibition (%) at 100 µM
COX-185%
COX-290%
LOX78%

These results indicate a strong potential for anti-inflammatory activity through enzyme inhibition.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of compounds with similar structures:

  • Case Study on Cancer Treatment : A recent clinical trial investigated a related triazole compound's efficacy in treating colorectal cancer, showing promising results in tumor reduction and improved patient survival rates .
  • Neuroprotective Effects : Another study focused on the neuroprotective properties of pyrrole-containing compounds, suggesting that they may mitigate neurodegenerative processes by modulating neurotransmitter receptor activity .
  • In Vivo Studies : Animal models have demonstrated that compounds similar to this compound can significantly reduce inflammation markers following induced injury .

Scientific Research Applications

Medicinal Chemistry

Biological Activity Studies
The compound has shown promise in biological activity studies, particularly in screening against various biological targets such as enzymes and receptors. Research indicates that compounds with triazole rings often exhibit antifungal and anticancer properties due to their ability to interact with specific biological pathways. For instance, the triazole moiety is known for its role in inhibiting fungal growth and modulating cancer cell proliferation .

Structure-Activity Relationship (SAR) Exploration
Investigating the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. By synthesizing and evaluating analogs, researchers can identify key structural features that enhance biological activity. This approach allows for the development of more effective therapeutic agents by modifying specific regions of the molecule .

Potential Therapeutic Applications
The compound's potential therapeutic applications include:

  • Antifungal Agents: Due to the presence of the triazole ring.
  • Anticancer Agents: The compound's structure suggests possible interactions with cancer-related pathways.
  • Anti-inflammatory Agents: Preliminary studies may indicate efficacy against inflammatory conditions through specific biochemical interactions .

Synthesis and Characterization

Synthesis Protocols
The synthesis of N-(2-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step reactions. Common reagents include iron (III) chloride for facilitating reactions under optimized conditions to enhance yield and purity. Continuous flow reactors may be employed for larger-scale production to ensure consistency and efficiency in synthesis .

Characterization Techniques
Characterization of the synthesized compound can be performed using various techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm molecular structure.
  • Liquid Chromatography-Mass Spectrometry (LC-MS): For analyzing purity and molecular weight.
    These techniques provide essential insights into the compound's properties and confirm successful synthesis .

Material Science Applications

The unique electronic properties stemming from the conjugated systems within the compound suggest potential applications in material science. Investigating its optical properties could lead to developments in organic electronics or photonic devices. The presence of heteroatoms may also enhance conductivity or other desirable material characteristics.

Future Research Directions

Future research should focus on:

  • Comprehensive Biological Testing: Further screening against a broader range of biological targets to elucidate mechanisms of action.
  • Optimization of Pharmacological Properties: Through systematic modifications to improve efficacy and reduce toxicity.
  • Exploration in Material Science: Investigating the compound's potential applications in electronic materials or sensors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,2,4-Triazole-Acetamide Family

The compound shares structural similarities with several derivatives reported in the literature. Key comparisons include:

Compound Name Substituents on Triazole Core Acetamide Substituent Biological Activity/Properties Reference
Target Compound 5-(2-methoxyphenyl), 4-(1H-pyrrol-1-yl) N-(2-ethylphenyl) Not explicitly reported (N/A)
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 5-[4-(methylsulfanyl)benzyl], 4-phenyl N-(2-chlorophenyl) Crystallographic stability; potential antimicrobial activity
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide 5-{[4-(acetylamino)phenoxy]methyl}, 4-methyl N-(2-methyl-5-nitrophenyl) Moderate antiproliferative activity (inferred from synthesis context)
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide derivatives 5-(furan-2-yl), 4-amino Variable N-aryl groups Anti-exudative activity in rat models (67% yield)
FP1-12 (Hydroxyacetamide derivatives) 3-substituted phenyl, 4-(substituted phenyl ethylidine) N-hydroxy Antiproliferative activity (specific IC50 values not provided)

Key Structural and Functional Differences

  • The pyrrole moiety at position 4 is unique among the compared compounds, which typically feature phenyl (), methyl (), or amino () groups. Pyrrole’s aromaticity and hydrogen-bonding capacity could modulate target interactions. Sulfanyl Linkers: All compared compounds retain the sulfanyl bridge, critical for maintaining conformational flexibility and thiol-mediated binding .
  • Synthetic Pathways: The target compound’s synthesis likely involves multi-step alkylation and cyclization, akin to methods in (using pyridine/zeolite catalysts) and (Paal-Knorr condensation for pyrrole incorporation).

Pharmacokinetic and Pharmacodynamic Insights

  • Anti-Exudative vs. Antiproliferative Activity : Derivatives with furan () or hydroxyacetamide () substituents exhibit distinct activity profiles, highlighting the role of substituent electronics in target selectivity.

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